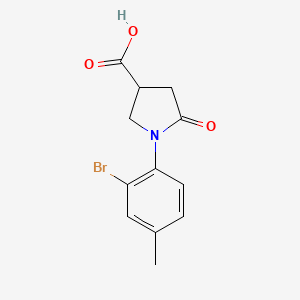
1-(2-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
描述
属性
IUPAC Name |
1-(2-bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-7-2-3-10(9(13)4-7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLGMGTXNVDSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol. This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(2-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.
Reduction: The bromo-substituted phenyl group can be reduced to form an aniline derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution reactions may involve nucleophilic substitution with reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed:
Oxidation products include amides, esters, and carboxylic acids.
Reduction products include aniline derivatives.
Substitution products include hydroxylated or aminated phenyl groups.
科学研究应用
1-(2-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which 1-(2-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Modifications and Electronic Effects
The biological activity of 5-oxopyrrolidine derivatives is highly dependent on substituents on the phenyl ring. Key comparisons include:
Chloro-Substituted Derivatives
- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 1 in ): Substituents: 5-Cl, 2-OH. Antioxidant Activity: Exhibits strong radical scavenging (DPPH assay: 88.6% for compound 10) due to electron-withdrawing Cl and H-bond-donating OH groups . Synthesis: Nitration, alkylation, and cyclization reactions are common (e.g., nitration with HNO₃ yields nitro derivatives) .
Fluorine-Substituted Derivatives
Hydroxyl-Substituted Derivatives
Target Compound: 1-(2-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
- Substituents: 2-Br (electron-withdrawing), 4-CH₃ (electron-donating).
- Expected Effects:
- Bromine’s larger atomic radius and lipophilicity may enhance membrane permeability compared to Cl or F analogs.
- The methyl group could improve metabolic stability but reduce solubility.
Structure-Activity Relationships (SAR)
生物活性
1-(2-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound based on diverse research findings.
- Molecular Formula : C₁₂H₁₂BrNO₃
- Molecular Weight : 298.13 g/mol
- CAS Number : 1016750-76-7
Anticancer Activity
Research has shown that derivatives of 5-oxopyrrolidine, including this compound, exhibit varying degrees of anticancer activity. The compound's effectiveness was evaluated using human lung adenocarcinoma (A549) cells and non-cancerous human small airway epithelial cells (HSAEC1-KT) as controls.
Key Findings:
- Cytotoxicity : The compound demonstrated structure-dependent anticancer activity. For instance, when tested at a concentration of 100 µM for 24 hours, it showed a post-treatment viability of approximately 78–86% in A549 cells, indicating moderate efficacy compared to standard chemotherapeutics like cisplatin .
- Structure-Activity Relationship : Modifications to the compound’s structure significantly influenced its anticancer properties. For example:
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains of bacteria.
Research Insights:
- Testing Against Resistant Strains : The compound was screened against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriales. Results indicated that certain derivatives exhibited promising antimicrobial properties, suggesting a potential application in treating infections caused by resistant bacteria .
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Screening :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


